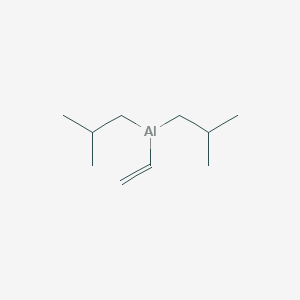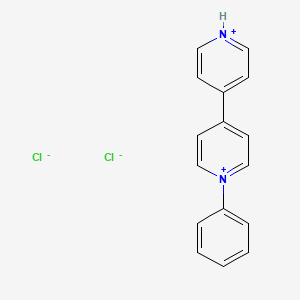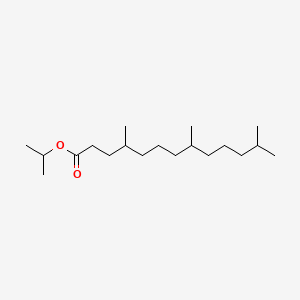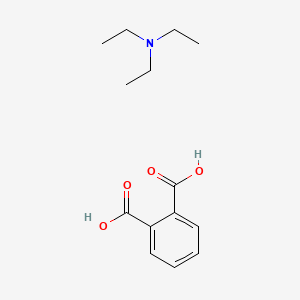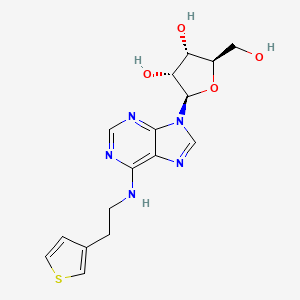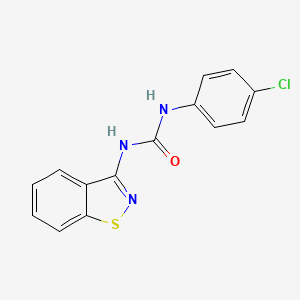
1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the benzothiazole and chlorophenyl groups in its structure suggests potential biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea typically involves the reaction of 1,2-benzothiazole with 4-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction may require a catalyst or a base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: The compound might find use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea would depend on its specific biological or chemical activity. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety could play a role in binding to these targets, while the chlorophenyl group might influence the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,2-Benzothiazol-3-yl)-3-phenylurea: Lacks the chlorophenyl group, which might affect its biological activity.
1-(1,2-Benzothiazol-3-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.
1-(1,2-Benzothiazol-3-yl)-3-(4-fluorophenyl)urea: The fluorine atom might enhance the compound’s stability and reactivity.
Uniqueness
1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea is unique due to the presence of both the benzothiazole and chlorophenyl groups. These structural features could confer distinct biological and chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
104121-50-8 |
|---|---|
Formule moléculaire |
C14H10ClN3OS |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
1-(1,2-benzothiazol-3-yl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C14H10ClN3OS/c15-9-5-7-10(8-6-9)16-14(19)17-13-11-3-1-2-4-12(11)20-18-13/h1-8H,(H2,16,17,18,19) |
Clé InChI |
LENYSHLXFPUYBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS2)NC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



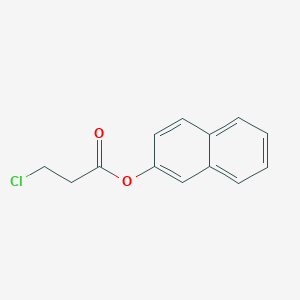


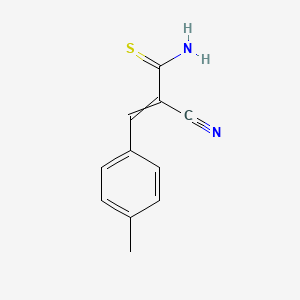
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
